synthesis of N,N-dicyclopropylcyclopropanamine
synthesis of N,N-dicyclopropylcyclopropanamine
An In-depth Technical Guide to the Synthesis of N,N-Dicyclopropylcyclopropanamine
Abstract
N,N-dicyclopropylcyclopropanamine, also known as tricyclopropylamine, is a unique tertiary amine featuring three strained cyclopropyl rings. This structure imparts distinct electronic and steric properties, making it a molecule of interest for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] The synthesis of such a sterically hindered and structurally complex amine presents unique challenges. This guide provides an in-depth exploration of the primary synthetic strategies for N,N-dicyclopropylcyclopropanamine, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of two principal methods: the titanium-mediated cyclopropanation of amides (a Kulinkovich-type reaction) and a two-step reductive amination pathway. Furthermore, we will critically evaluate the feasibility of direct N-alkylation, a common amine synthesis strategy that faces significant hurdles in this specific context. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis of this intriguing molecule.
Introduction: The Challenge of Synthesizing a Sterically Congested Tricyclopropyl Amine
The synthesis of tertiary amines is a cornerstone of organic chemistry. However, the construction of N,N-dicyclopropylcyclopropanamine is a non-trivial pursuit. The inherent steric bulk of the three cyclopropyl groups surrounding the nitrogen atom makes traditional synthetic approaches, such as direct alkylation, challenging.[3] Moreover, the electronic properties of the cyclopropyl ring can influence the reactivity of adjacent functional groups. A successful synthesis must therefore employ methodologies that can overcome these steric and electronic barriers to efficiently form the requisite carbon-nitrogen bonds.
This guide will focus on the most viable and documented pathways to N,N-dicyclopropylcyclopropanamine, providing both the theoretical basis and practical protocols for their execution.
Primary Synthetic Route: Titanium-Mediated Cyclopropanation of N,N-Dicyclopropylformamide
A highly effective and documented method for the synthesis of tricyclopropylamine is an adaptation of the Kulinkovich reaction.[4] This reaction, originally developed for the synthesis of cyclopropanols from esters, has been successfully extended to the cyclopropanation of N,N-dialkylamides to produce cyclopropylamines.[4]
Mechanistic Insight
The reaction proceeds through the formation of a titanacyclopropane intermediate from the interaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) isopropoxide catalyst. This titanacyclopropane then reacts with the amide carbonyl to form a five-membered titanacycle. Subsequent β-elimination and hydrolysis yield the final cyclopropylamine product. The use of a formamide derivative (where R=H in R-CON(c-Pr)₂) is key to introducing the final, unsubstituted cyclopropylamine moiety.
Caption: Titanium-Mediated Cyclopropanation Pathway.
Experimental Protocol
This protocol is adapted from the general procedure described for the synthesis of cyclopropylamines from amides.[4]
Materials:
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N,N-Dicyclopropylformamide
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Titanium(IV) isopropoxide (Ti(OiPr)₄)
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Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF or Diethyl ether)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen manifold)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add N,N-dicyclopropylformamide (1.0 eq) and anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add titanium(IV) isopropoxide (1.2 eq) to the stirred solution.
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Slowly add a solution of ethylmagnesium bromide (2.5 eq) via the dropping funnel, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
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Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography or distillation to yield N,N-dicyclopropylcyclopropanamine.
Alternative Synthetic Route: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[5] For N,N-dicyclopropylcyclopropanamine, a logical approach involves the reaction of dicyclopropyl ketone with cyclopropylamine, followed by the reduction of the resulting imine intermediate.
Mechanistic Insight
This two-step process begins with the acid- or base-catalyzed condensation of dicyclopropyl ketone and cyclopropylamine to form a dicyclopropyl-N-cyclopropylpropan-2-imine. This imine is then reduced to the target tertiary amine using a suitable reducing agent. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[1] The choice of reducing agent can be critical to avoid unwanted side reactions.
Caption: Reductive Amination Pathway.
Experimental Protocol
This protocol is based on general reductive amination procedures and specific examples of imine formation from dicyclopropyl ketone.[3]
Materials:
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Dicyclopropyl ketone
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Cyclopropylamine
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Titanium(IV) chloride (TiCl₄) (for imine formation)
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Anhydrous dichloromethane (DCM) or toluene
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Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
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Methanol (for NaBH₄ reduction)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Imine Formation
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve dicyclopropyl ketone (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous DCM.
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Cool the mixture to 0 °C.
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Slowly add a solution of TiCl₄ (0.6 eq) in DCM, keeping the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the ketone is consumed.
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The crude imine solution can often be used directly in the next step.
Step 2: Reduction of the Imine
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Cool the crude imine solution to 0 °C.
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Slowly add sodium borohydride (1.5 eq) portion-wise. If using NaBH₄, methanol may be required as a co-solvent. If using STAB, no co-solvent is typically needed.
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Stir the reaction at room temperature for 12-24 hours.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Quantitative Data Summary
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Titanium-Mediated Cyclopropanation | N,N-Dicyclopropylformamide, Ti(OiPr)₄, EtMgBr | Good[4] | Direct, one-pot synthesis of the core structure. | Requires stoichiometric amounts of organometallic reagents and strict inert atmosphere conditions. |
| Reductive Amination | Dicyclopropyl Ketone, Cyclopropylamine, TiCl₄, NaBH₄/STAB | Moderate to Good | Utilizes readily available starting materials. Milder reducing agents can be used. | Two-step process. Potential for side reactions if not carefully controlled. |
Discussion of Alternative Routes: Direct N-Alkylation
A common strategy for synthesizing tertiary amines is the direct N-alkylation of a secondary amine with an alkyl halide.[6] In this context, one might consider the reaction of dicyclopropylamine with cyclopropyl bromide.
However, this approach is likely to be challenging for the . An attempt to synthesize a similar structure by reacting cyclopropylmethylamine with cyclopropyl bromide was reported to be unsuccessful, even at elevated temperatures.[3] This difficulty can be attributed to a combination of factors:
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Steric Hindrance: The nitrogen atom in dicyclopropylamine is already sterically encumbered, making it a poor nucleophile.
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Electronic Effects: The sp² character of the C-Br bond in cyclopropyl bromide makes it less reactive in Sₙ2 reactions compared to typical alkyl bromides.
While not impossible, this route would likely require harsh conditions, specialized catalysts (e.g., palladium-based cross-coupling catalysts), and may result in low yields, making it less practical than the previously described methods.[7]
Conclusion
The is a task that requires careful consideration of the steric and electronic challenges posed by its unique structure. The titanium-mediated cyclopropanation of N,N-dicyclopropylformamide stands out as a direct and efficient method, as documented in the chemical literature. Reductive amination of dicyclopropyl ketone offers a viable, albeit two-step, alternative using more conventional reagents. While direct N-alkylation is a theoretically plausible route, it is likely to be inefficient due to significant steric and electronic barriers. For researchers and professionals in drug development, the choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the desired level of process control. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this fascinating and complex molecule.
References
- de Meijere, A., & Kozhushkov, S. I. (1995). Synthesis of Tricyclopropylamine. Tetrahedron Letters, 36(40), 7399–7402.
-
Evano, G., & Theunissen, C. (2019). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 119(7), 4720-4786. [Link]
- Kulinkovich, O. G. (2004). The Titanium-Mediated Cyclopropanation of Carboxylic Acid Derivatives. European Journal of Organic Chemistry, 2004(23), 4577-4593.
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Chemical Sciences, 15(12). [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- Shtamburg, V. G., & Pleshkova, A. P. (2010). Synthesis of N,N-Dicyclopropylamine. Russian Journal of Organic Chemistry, 46(5), 754-755.
- Ioffe, S. L., & Tsyba, I. A. (2004). Reductive Amination of Carbonyl Compounds. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 395-442). Elsevier.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
Shastin, A. V., & Korotkov, V. S. (2021). Synthesis of Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(8), 531-541.
-
PubChem. (n.d.). N,N-Dicyclopropylcyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Feng, Y., & Ghorbani, M. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]
